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molecular formula C18H19N3O B8465291 2-[(4-Phenyl-1-piperazinyl)methyl]furo[3,2-b]pyridine

2-[(4-Phenyl-1-piperazinyl)methyl]furo[3,2-b]pyridine

Cat. No. B8465291
M. Wt: 293.4 g/mol
InChI Key: RLZPCLAARYGDCR-UHFFFAOYSA-N
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Patent
US07235661B2

Procedure details

The product from Example 35B, 1-phenylpiperazine, and sodium triacetoxyborohydride were processed as described in Example 35C to provide the title compound. 1H NMR (CDCl3, 300 MHz) δ 2.78 (br, 4H), 3.28 (br, 4H), 3.85 (s, 2H), 6.89 (m, 4H), 7.20 (dd, J=4.75, 8.14 Hz, 1H), 7.26 (m, 2H), 7.73 (d, J=8.14 Hz, 1H), 8.54 (br, 1H); MS (DCI/NH3) m/z 294.2 (M+H)+; Anal Calcd for C18H19N3O: C, 73.69; H, 6.53; N, 14.32. Found: C, 72.19; H, 6.43; N, 14.09.
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[BH-](O[C:23](=[O:25])[CH3:24])OC(=O)C)(=O)C.[Na+]>>[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:6][C:5]3[O:25][C:23]4[C:24](=[N:7][CH:1]=[CH:2][CH:3]=4)[CH:4]=3)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC1=CC2=NC=CC=C2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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